molecular formula C17H22N2O3S B6427515 N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide CAS No. 2034614-04-3

N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide

Cat. No.: B6427515
CAS No.: 2034614-04-3
M. Wt: 334.4 g/mol
InChI Key: OJTVAVQPAHKNED-UHFFFAOYSA-N
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Description

N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H22N2O3S and its molecular weight is 334.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.13511374 g/mol and the complexity rating of the compound is 396. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(5-hydroxy-3-thiophen-2-ylpentyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S/c20-10-8-12(15-6-3-11-23-15)7-9-18-17(21)16-13-4-1-2-5-14(13)22-19-16/h3,6,11-12,20H,1-2,4-5,7-10H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTVAVQPAHKNED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NO2)C(=O)NCCC(CCO)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-hydroxy-3-(thiophen-2-yl)pentyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzoxazole core and a thiophene ring, which may influence its biological activity. The molecular formula is C18H22N2O3SC_{18}H_{22}N_2O_3S, with a molecular weight of approximately 342.44 g/mol. The presence of hydroxyl and carboxamide functional groups enhances its solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. Key mechanisms include:

  • Receptor Binding : The compound may act as a ligand for various receptors involved in disease pathways, modulating their activity.
  • Enzyme Inhibition : It can inhibit specific enzymes that play crucial roles in metabolic processes or disease progression.

Anticancer Activity

Research indicates that derivatives of benzoxazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)15.0
A549 (Lung)12.5
HepG2 (Liver)10.0
PC3 (Prostate)8.0

These studies suggest that this compound could be explored further for its anticancer properties.

Anti-inflammatory Activity

The compound has shown potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation pathways. For example:

  • Inhibition of COX Enzymes : It has been reported to reduce the expression of cyclooxygenase enzymes which are crucial in the inflammatory response.

Case Studies

  • Study on Anticancer Effects : A study conducted by Bernard et al. demonstrated that benzoxazole derivatives could effectively induce apoptosis in breast cancer cells through the activation of caspase pathways .
  • Anti-inflammatory Mechanisms : Research by Kakkar et al. highlighted that certain derivatives could significantly lower TNF-alpha levels in vitro, indicating their potential use in treating inflammatory diseases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.